4-Bromo-2-(4-bromophenoxy)benzoic acid
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Overview
Description
4-Bromo-2-(4-bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a bromophenoxy group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-bromophenoxy)benzoic acid typically involves the bromination of 2-(4-bromophenoxy)benzoic acid. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-bromophenoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids or phenoxybenzoic acids.
Oxidation Reactions: Products include carboxylic acids or quinones.
Reduction Reactions: Products include alcohols or hydroxybenzoic acids.
Scientific Research Applications
4-Bromo-2-(4-bromophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-bromophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: A simpler analog with a single bromine substitution on the benzene ring.
4-Bromophenylacetic acid: Contains a bromine atom and a phenylacetic acid moiety.
4-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-Bromo-2-(4-bromophenoxy)benzoic acid is unique due to its dual bromine substitutions and the presence of a phenoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research .
Biological Activity
4-Bromo-2-(4-bromophenoxy)benzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzoic acid core with two bromine substituents and a phenoxy group. Its molecular formula is C13H9Br2O3, with a molecular weight of approximately 343.01 g/mol. The compound appears as a solid with a melting point around 200 °C, which influences its solubility and bioactivity in biological systems.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. Its lipophilic nature allows it to penetrate biological membranes effectively, enhancing its bioactivity against microbial pathogens.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating infections or inflammatory conditions. Preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of biological functions.
Potential Anti-Cancer Properties
There is emerging evidence that compounds structurally similar to this compound may possess anti-cancer properties. For instance, derivatives have been shown to act as selective MEK kinase inhibitors, which are crucial in the treatment of proliferative diseases such as cancer . The ability of these compounds to reverse the transformed phenotype of certain cell types further supports their potential in cancer therapy .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis through enzyme inhibition. This modulation could have significant implications for developing treatments for various diseases, including cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound showed significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition Research : In vitro assays revealed that the compound inhibited specific kinases involved in cancer cell proliferation, suggesting its role as a potential therapeutic agent in oncology .
- Comparative Analysis with Similar Compounds : A comparative study highlighted the unique structural features of this compound compared to other brominated benzoic acids, emphasizing how these features contribute to its enhanced biological activity.
Comparative Table of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Bromophenoxy)benzoic acid | C13H9BrO3 | Lacks the second bromine substituent |
4-Bromo-2-(4-bromobenzyl)benzoic acid | C14H11Br2O3 | Contains a benzyl group instead of phenoxy |
3-(4-Bromophenoxy)benzoic acid | C13H9BrO3 | Substituted at the 3-position instead of 2 |
2-(4-Bromobenzoyl)benzoic acid | C14H9BrO3 | Features a carbonyl group instead of phenoxy |
This table illustrates how the unique arrangement of bromine atoms and functional groups in this compound significantly influences its chemical behavior and biological activity compared to related compounds.
Properties
Molecular Formula |
C13H8Br2O3 |
---|---|
Molecular Weight |
372.01 g/mol |
IUPAC Name |
4-bromo-2-(4-bromophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
BRRASUMCTHVOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)Br |
Origin of Product |
United States |
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